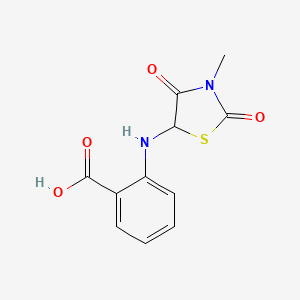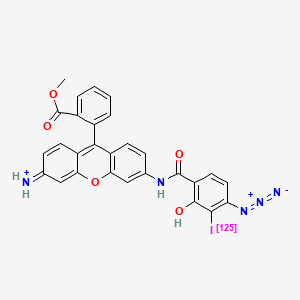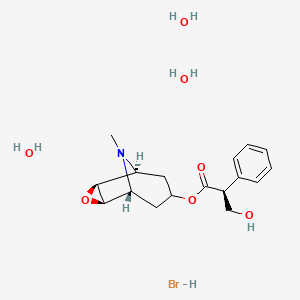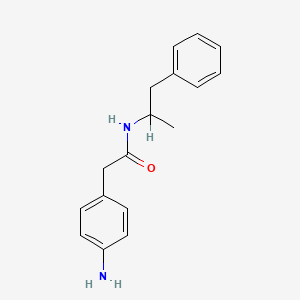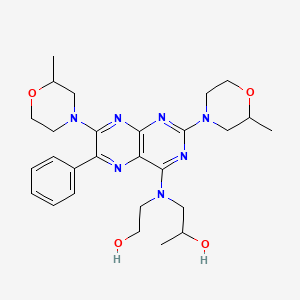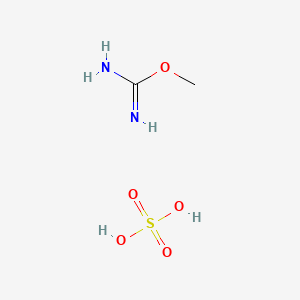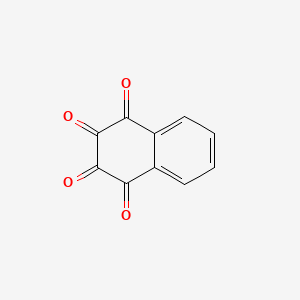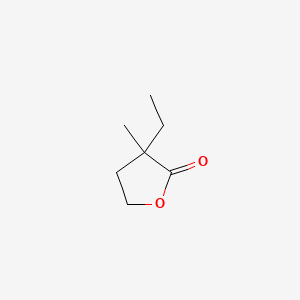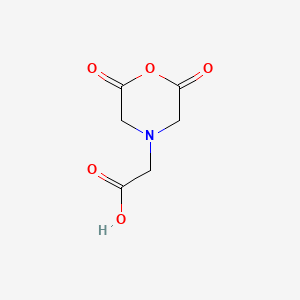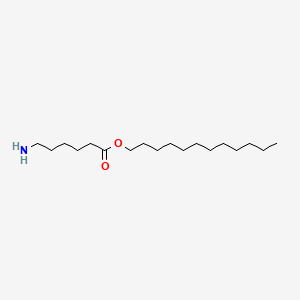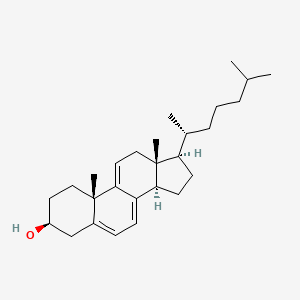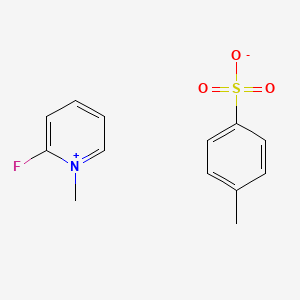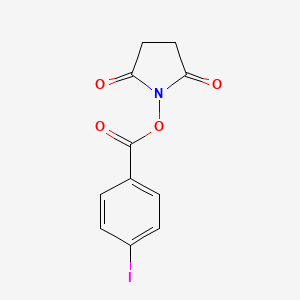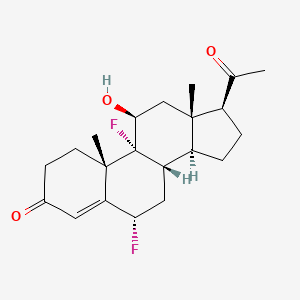
6alpha,9-Difluoro-11beta-hydroxy progesterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6alpha,9-Difluoro-11beta-hydroxypregn-4-ene-3,20-dione is a corticosteroid hormone.
Wissenschaftliche Forschungsanwendungen
Metabolite Identification and Analysis
Identification of Monohydroxy Progesterones
A study by Lisurek et al. (2004) utilized high-performance liquid chromatography and mass spectrometry to identify monohydroxy progesterone metabolites, highlighting the significance of these metabolites in pharmaceutical research (Lisurek et al., 2004).
Progesterone Hydroxylation by Trichoderma Species
Research by Elkadi and Mostafa (2004) explored the hydroxylation of progesterone, including the production of derivatives like 6beta, 11alpha-hydroxyprogesterone, by various Trichoderma species, indicating the potential for bioconversion processes in steroid chemistry (Elkadi & Mostafa, 2004).
Progesterone Metabolism in Bacillus stearothermophilus
A study by Al-Awadi et al. (2001) investigated the transformation of progesterone by Bacillus stearothermophilus, including the production of 6alpha-hydroxyprogesterone, which contributes to understanding the microbial metabolism of steroids (Al-Awadi et al., 2001).
Progesterone Metabolism in Human Leukemic Cells
Research by Suzuki et al. (2002) on progesterone metabolism in human leukemic monoblast U937 cells revealed insights into the bioactive properties of sex steroids, particularly in relation to the immune system (Suzuki et al., 2002).
Enzymatic Activity and Metabolite Function
Progesterone Metabolites in Breast Cancer
Wiebe's (2006) study on progesterone metabolites in breast cancer highlighted the crucial roles that various progesterone-derived compounds play in cancer biology, including their impact on cell proliferation and apoptosis (Wiebe, 2006).
Enzyme-Mediated Protection Against Progesterone in the Kidney
Quinkler et al. (2001) discussed how enzymes in the kidney can inactivate progesterone to protect the mineralocorticoid receptor, demonstrating the interplay between hormones and renal physiology (Quinkler et al., 2001).
Molecular Interactions of Progesterone Derivatives
A study by Bratoeff et al. (2003) on progesterone derivatives explored their potential as inhibitors and their interactions with receptors, providing insights into the development of new therapeutic agents (Bratoeff et al., 2003).
Progesterone Metabolism and Blood Pressure Regulation
Research by Quinkler and Diederich (2004) examined the role of progesterone metabolism in renal blood pressure regulation, shedding light on the hormonal influences on hypertension (Quinkler & Diederich, 2004).
Endocrine Disrupting Effects of Marijuana on Progesterone Metabolism
Watanabe et al. (2005) investigated how marijuana extracts can affect progesterone metabolism, providing insights into the complex interactions between drugs and endocrine function (Watanabe et al., 2005).
Biotransformation of Steroids by Microorganisms
Janeczko et al. (2009) explored the biotransformation of steroids, including progesterone, by Chaetomium sp. KCH 6651, contributing to the understanding of microbial steroid bioconversion (Janeczko et al., 2009).
Eigenschaften
CAS-Nummer |
66211-95-8 |
|---|---|
Produktname |
6alpha,9-Difluoro-11beta-hydroxy progesterone |
Molekularformel |
C21H28F2O3 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(6S,8S,9R,10S,11S,13S,14S,17S)-17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28F2O3/c1-11(24)13-4-5-14-15-9-17(22)16-8-12(25)6-7-20(16,3)21(15,23)18(26)10-19(13,14)2/h8,13-15,17-18,26H,4-7,9-10H2,1-3H3/t13-,14+,15+,17+,18+,19-,20+,21+/m1/s1 |
InChI-Schlüssel |
GAMLTIKHOQMWBH-WHDPAWKTSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)CC[C@@]43C)F)F)O)C |
SMILES |
CC(=O)C1CCC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)F)O)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)F)O)C |
Andere CAS-Nummern |
66211-95-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1197434.png)
